2-Iodopyrazolo[1,5-a]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodopyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDMEAAJAIONMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)I)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodopyrazolo 1,5 a Pyrimidin 7 Amine
Retrosynthetic Analysis of 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine
A retrosynthetic analysis of the target compound, this compound, reveals a clear and convergent pathway for its synthesis. The primary disconnection strategy involves breaking the bonds formed during the final cyclization step, which constructs the pyrimidine (B1678525) ring.
The C-N and C-C bonds of the pyrimidine portion of the scaffold can be disconnected, leading to two key precursor molecules: a substituted 5-aminopyrazole and a three-carbon (C3) building block. This approach is the most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) system.
Given that direct electrophilic halogenation of the pyrazolo[1,5-a]pyrimidine ring typically occurs at the C-3 position, the most logical strategy for achieving C-2 iodination is to introduce the iodine atom at the precursor stage. Therefore, the retrosynthesis points to 4-iodo-1H-pyrazol-5-amine as the essential pyrazole-based precursor. The C-I bond on this precursor is disconnected to reveal a 5-aminopyrazole, which would undergo regioselective iodination.
The C3 building block required must be a 1,3-biselectrophile capable of reacting with the two nucleophilic centers of the aminopyrazole (the endocyclic N1-H and the exocyclic C5-NH2) to form the 7-aminopyrimidine ring. An activated acrylonitrile derivative, such as a substituted malononitrile (B47326), serves as an ideal synthon for this purpose.
This leads to the following retrosynthetic pathway:
(A graphical representation of the retrosynthetic pathway described)
Target Molecule: this compound
First Disconnection (Pyrimidine Ring Formation): This reveals 4-iodo-1H-pyrazol-5-amine and a C3 biselectrophilic synthon (e.g., from malononitrile or its derivatives).
Second Disconnection (Iodination): The C-I bond of the iodinated aminopyrazole is disconnected, leading back to 1H-pyrazol-5-amine .
Third Disconnection (Pyrazole Ring Formation): The 1H-pyrazol-5-amine is disconnected to fundamental starting materials, such as a hydrazine (B178648) and a β-ketonitrile . nih.gov
This analysis establishes a clear synthetic plan: synthesis of a 5-aminopyrazole, regioselective iodination of the pyrazole (B372694) ring at the C-4 position, and subsequent cyclocondensation with a suitable C3 building block to yield the final product.
Precursor Synthesis Strategies for Pyrazolo[1,5-a]pyrimidine Ring System Formation
The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This involves the synthesis of the C-2 iodinated pyrazole core and the selection of an appropriate C3 fragment for the subsequent annulation reaction.
The cornerstone of this synthesis is the preparation of 4-iodo-1H-pyrazol-5-amine. This is typically achieved in a two-step process: formation of the 5-aminopyrazole ring followed by electrophilic iodination.
Step 1: Synthesis of 1H-Pyrazol-5-amine
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine. nih.gov The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization by the nucleophilic attack of the second nitrogen atom onto the nitrile carbon. nih.gov
| Reactant A | Reactant B | Conditions | Product |
| β-Ketonitrile | Hydrazine | Reflux in Ethanol | 5-Aminopyrazole |
| Malononitrile | Hydrazine | Base catalysis | 3,5-Diaminopyrazole |
Interactive Data Table: Synthesis of 5-Aminopyrazoles This table outlines common reactions for forming the 5-aminopyrazole core.
Step 2: Regioselective Iodination to form 4-iodo-1H-pyrazol-5-amine
With the 5-aminopyrazole core in hand, the next critical step is the regioselective introduction of an iodine atom at the C-4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C-4 position is activated by the adjacent amino group, directing the substitution to this site. Electrophilic iodinating agents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are commonly employed for this transformation. The reaction is typically performed in a suitable solvent like acetonitrile (B52724) or dichloromethane.
The use of N-Iodosuccinimide for the iodination of related pyrazolo-fused heterocycles has been documented, demonstrating its efficacy in such transformations. nih.gov
To construct the 7-aminopyrimidine portion of the target molecule, a three-carbon (C3) biselectrophilic partner is required. This reagent must react specifically with the 5-aminopyrazole to form the six-membered ring. Suitable C3 building blocks are typically activated olefins containing nitrile or carbonyl groups, which facilitate the cyclization cascade.
Examples of effective C3 building blocks for generating 7-aminopyrazolo[1,5-a]pyrimidines include:
2-(Arylidene)malononitriles: These are prepared by the Knoevenagel condensation of an aromatic aldehyde with malononitrile. They are highly effective reagents that lead directly to 7-amino-6-cyanopyrazolo[1,5-a]pyrimidines. nih.gov
β-Enaminonitriles or β-Enaminones: These compounds serve as versatile 1,3-dielectrophiles. bme.hu
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones: These reagents have also been successfully used in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov
| C3 Building Block Type | Example Reagent | Preparation Method |
| Activated Acrylonitrile | Benzylidene malononitrile | Knoevenagel condensation |
| Enaminone | 3-(Dimethylamino)-1-aryl-prop-2-en-1-one | Condensation of acetophenone with DMF-DMA |
Interactive Data Table: Common C3-Building Blocks This table summarizes key C3 synthons used for pyrimidine ring formation.
Core Pyrazolo[1,5-a]pyrimidine Ring Cyclization Approaches
The final and defining stage of the synthesis is the construction of the fused bicyclic ring system through the reaction of the pyrazole and C3 precursors. The regioselectivity of this step is paramount to ensure the formation of the desired 7-amino isomer.
The reaction between 4-iodo-1H-pyrazol-5-amine and a 1,3-biselectrophilic reagent, such as benzylidene malononitrile, proceeds through a cyclocondensation pathway. The reaction is often carried out under reflux in a solvent like ethanol or acetic acid, and can be significantly accelerated by microwave irradiation. nih.gov
The proposed mechanism involves an initial Michael-type addition of the exocyclic amino group of the 5-aminopyrazole to the electron-deficient double bond of the C3 building block. This is followed by an intramolecular cyclization, where a ring nitrogen attacks one of the nitrile groups, leading to the formation of the pyrimidine ring. A subsequent tautomerization and, in some cases, elimination of a small molecule (like H₂ or a cyanide anion depending on the exact mechanism and subsequent oxidation) yields the aromatic pyrazolo[1,5-a]pyrimidine system.
A critical aspect of the cyclization is controlling the regiochemistry of the annulation. 5-Aminopyrazoles possess two primary nucleophilic centers: the exocyclic 5-amino group and the endocyclic N1 nitrogen atom. The reaction with an unsymmetrical 1,3-biselectrophile can potentially lead to two different isomers: the pyrazolo[1,5-a]pyrimidine (from initial attack by the exocyclic amine) or the isomeric pyrazolo[3,4-b]pyridine (from initial attack by the C4-carbon).
However, in the formation of the pyrazolo[1,5-a]pyrimidine system, the exocyclic 5-amino group is significantly more nucleophilic than the endocyclic N1 nitrogen. beilstein-journals.org This preferential reactivity ensures that the initial attack on the electrophilic C3 building block occurs at the amino group, directing the cyclization to exclusively form the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov Studies consistently show that reactions of 5-aminopyrazoles with reagents like benzylidene malononitrile or enaminones yield the 7-substituted pyrazolo[1,5-a]pyrimidine isomers with high selectivity. nih.gov
| Pyrazole Precursor | C3 Reagent | Conditions | Product Outcome | Reference |
| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Benzylidene malononitrile | Microwave, 120°C | Selective formation of the 7-amino isomer | nih.gov |
| 1-NH-5-aminopyrazole | Enaminone | Acetic Acid | Forms pyrazolo[1,5-a]pyrimidine isomer | beilstein-journals.org |
Interactive Data Table: Regioselective Cyclization Reactions This table provides examples from the literature demonstrating the regioselective formation of the pyrazolo[1,5-a]pyrimidine core.
By employing a 4-iodo-1H-pyrazol-5-amine precursor and reacting it with a suitable C3 building block, this established regioselectivity ensures the formation of the target molecule, This compound , in a controlled and predictable manner.
Microwave-Assisted and Ultrasound-Assisted Cyclization Enhancements
Conventional heating methods for the cyclization reactions to form the pyrazolo[1,5-a]pyrimidine ring system can be time-consuming and sometimes lead to lower yields. To overcome these limitations, microwave-assisted and ultrasound-assisted techniques have been effectively employed.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. rsc.orgnih.govbeilstein-journals.org In the context of pyrazolo[1,5-a]pyrimidine synthesis, microwave-assisted methods facilitate the rapid condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This technology allows for precise temperature control and rapid heating, which can minimize the formation of side products. For instance, a one-pot microwave-assisted approach has been developed for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones, which are precursors to the target amine. nih.govbeilstein-journals.org This method has been shown to tolerate a variety of functional groups at different positions of the scaffold. nih.gov Furthermore, microwave heating has been successfully used in the copper-catalyzed amination of 3-bromo-5-aminopyrazolo[1,5-a]pyrimidine precursors, demonstrating its versatility in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. Ultrasound irradiation promotes the formation of pyrazolo[1,5-a]pyrimidine derivatives by facilitating the cyclocondensation reaction, often in aqueous media, which aligns with the principles of green chemistry. researchgate.netniscpr.res.ineurjchem.com The mechanical effects of acoustic cavitation, such as microjetting and shockwaves, can increase mass transfer and accelerate the reaction. Studies have shown that ultrasound-assisted synthesis can be a catalyst/promoter/ligand-free and scalable method for producing a range of pyrazolo[1,5-a]pyrimidines. tandfonline.com This technique has been particularly useful in the synthesis of 2-alkynyl pyrazolo[1,5-a]pyrimidines, where a bromo-substituted pyrazolo[1,5-a]pyrimidine ring is first constructed under ultrasound assistance. eurekaselect.com
The following table summarizes the advantages of these enhanced cyclization methods:
| Method | Key Advantages | Typical Reaction Time |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields, precise temperature control. rsc.orgnih.gov | Minutes to a few hours. beilstein-journals.org |
| Ultrasound-Assisted | Enhanced reaction rates, often milder conditions, applicable in aqueous media, can be catalyst-free. researchgate.neteurjchem.comtandfonline.com | Varies, but generally shorter than conventional methods. tandfonline.com |
Strategic Introduction of the Iodine Substituent at Position 2
Once the pyrazolo[1,5-a]pyrimidine scaffold is in place, the next critical step is the introduction of an iodine atom at the C2 position. This is typically achieved through direct halogenation or by converting an existing functional group.
Direct Halogenation Protocols (e.g., Iodination) on the Pyrazolo[1,5-a]pyrimidine Scaffold
Direct C-H iodination of the pyrazolo[1,5-a]pyrimidine core is a straightforward approach. Recent advancements have focused on developing environmentally friendly and efficient methods. One such method utilizes hypervalent iodine(III) reagents, like phenyliodine diacetate (PIDA), in aqueous conditions at ambient temperature. nih.gov This protocol has shown excellent regioselectivity for the C3 position in many pyrazolo[1,5-a]pyrimidine derivatives, but the principles can be adapted for iodination at other positions depending on the substrate and reaction conditions. nih.gov The use of N-iodosuccinimide (NIS) is another common strategy for direct iodination, though it may require elevated temperatures and organic solvents. nih.gov
Functional Group Interconversions for Iodine Introduction
An alternative to direct halogenation is the conversion of a pre-existing functional group at the C2 position into an iodine substituent. This multi-step approach offers flexibility and can be advantageous when direct iodination is not feasible or lacks regioselectivity. A common strategy involves the Sandmeyer-type reaction, where a primary amine at the C2 position is converted into a diazonium salt, which is then displaced by iodide. While specific examples for the 2-position of pyrazolo[1,5-a]pyrimidine are not abundant in the provided context, this is a well-established transformation in heterocyclic chemistry. Another potential route is the Finkelstein reaction, where a different halogen, such as bromine or chlorine, at the C2 position is exchanged for iodine using an iodide salt like sodium iodide. vanderbilt.edu
Derivatization or Direct Synthesis of the Amine Group at Position 7
The final key structural feature of the target molecule is the amine group at the C7 position. This can be introduced either by derivatizing a precursor or through a direct synthesis strategy.
Nucleophilic Displacement or Amination Reactions at Position 7
A common and effective method for introducing the amine group at C7 is through nucleophilic aromatic substitution (SNAr). This typically involves a pyrazolo[1,5-a]pyrimidine precursor with a good leaving group, most commonly a chlorine atom, at the C7 position. The reaction of 7-chloro-pyrazolo[1,5-a]pyrimidine derivatives with ammonia or an ammonia equivalent results in the formation of the 7-amino compound. nih.gov The reactivity of the C7 position towards nucleophilic attack is a known characteristic of this heterocyclic system. nih.gov For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be selectively reacted with morpholine at the C7 position, highlighting the high reactivity of this site. nih.gov
Functional Group Transformation for Amine Group Formation
In cases where direct amination is not suitable, the amine group can be formed by the transformation of other functional groups. For instance, a nitro group at the C7 position can be reduced to an amine. This reduction can be achieved using various reagents, such as tin(II) chloride, catalytic hydrogenation (e.g., H2/Pd-C), or other standard reducing agents. Another possibility is the Hofmann or Curtius rearrangement of a C7-carboxamide or a C7-acyl azide, respectively, although these are less commonly reported for this specific scaffold.
The following table outlines common reagents for these transformations:
| Transformation | Starting Functional Group | Common Reagents |
| Nucleophilic Displacement | Halogen (e.g., -Cl) | Ammonia, Ammonium hydroxide |
| Reduction | Nitro (-NO2) | SnCl2, H2/Pd-C, Fe/HCl |
| Rearrangement | Carboxamide (-CONH2) | Br2, NaOH (Hofmann) |
| Rearrangement | Acyl Azide (-CON3) | Heat (Curtius) |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex heterocyclic compounds like this compound is crucial for developing environmentally benign and sustainable chemical processes. While a direct green synthesis for this specific molecule is not extensively documented, the principles of green chemistry can be applied to its plausible synthetic pathways by considering greener alternatives for each synthetic step. This involves the use of safer solvents, energy-efficient reaction conditions, and reagents with higher atom economy.
A plausible synthetic route to this compound could involve the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by regioselective iodination and amination reactions. Green chemistry principles can be integrated into each of these stages.
Construction of the Pyrazolo[1,5-a]pyrimidine Scaffold:
Traditional methods for synthesizing the pyrazolo[1,5-a]pyrimidine ring system often involve condensation reactions that may require harsh conditions and hazardous solvents. bme.hu Green alternatives focus on the use of alternative energy sources like microwave irradiation and ultrasound, as well as solvent-free reaction conditions. nih.govacs.org
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org These methods often lead to significantly reduced reaction times, higher yields, and simplified work-up procedures, which are key tenets of green chemistry. nih.gov For instance, the microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles has been reported to produce pyrazolo[1,5-a]pyrimidin-7-amines in near-quantitative yields within minutes. nih.gov This approach demonstrates high atom economy and minimizes waste generation. nih.gov
Ultrasound-assisted synthesis is another green technique that can be employed for the formation of the pyrazolo[1,5-a]pyrimidine core. Sonication can enhance reaction rates and yields, often in aqueous or other environmentally benign solvent systems. bme.hu
Interactive Data Table: Comparison of Conventional and Green Synthesis Methods for Pyrazolo[1,5-a]pyrimidine Derivatives
| Method | Energy Source | Solvent | Reaction Time | Yield | Green Chemistry Advantages |
| Conventional Heating | Thermal | Often organic solvents (e.g., ethanol, toluene) | Several hours | Moderate | - |
| Microwave Irradiation | Microwaves | Solvent-free or green solvents | Minutes | High to quantitative nih.gov | Reduced reaction time, energy efficiency, high atom economy, minimal waste nih.gov |
| Ultrasound Irradiation | Ultrasound | Aqueous media, ethanol bme.hu | Short reaction times | Good to excellent bme.hu | Use of greener solvents, enhanced reaction rates |
Regioselective Iodination:
The introduction of an iodine atom at the C2 position of the pyrazolo[1,5-a]pyrimidine ring is a key step. Traditional iodination methods often employ molecular iodine in the presence of an oxidizing agent, which can generate stoichiometric amounts of waste. Greener approaches to C-H iodination of heteroaromatics are being developed to address these environmental concerns.
While regioselective iodination of pyrazolo[1,5-a]pyrimidines has been reported, it predominantly occurs at the C3 position. semanticscholar.org Achieving C2 selectivity can be challenging. A potential green strategy could involve the use of a directing group to guide the iodination to the desired position, followed by its removal. Alternatively, the development of highly regioselective catalysts for C-H functionalization is an active area of research. The use of molecular iodine with a recyclable oxidizing agent or an electrochemical approach could also represent a greener alternative.
Amination at the C7 Position:
The final step in a plausible synthesis would be the introduction of the amine group at the C7 position. This is often achieved by nucleophilic substitution of a leaving group, such as a chlorine atom, at this position. Traditional methods may use harsh reagents and solvents.
Greener amination strategies could involve microwave-assisted, copper-catalyzed C-N coupling reactions. mdpi.comnih.gov These methods can proceed under milder conditions and with lower catalyst loading compared to traditional methods. The use of more benign solvents and bases is also a key consideration. For example, the microwave-assisted Ullmann-type coupling of amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors has been shown to be efficient, with short reaction times and good to excellent yields. mdpi.comnih.gov
Interactive Data Table: Research Findings on Greener Amination of Halogenated Pyrazolo[1,5-a]pyrimidines
| Reaction Type | Catalyst System | Solvent | Energy Source | Reaction Time | Yield |
| Ullmann-type Coupling | CuI / Carbazole-based ligand | Diethylene glycol | Microwave | 1 hour | 60-93% mdpi.comnih.gov |
By integrating these green chemistry principles—such as the use of microwave or ultrasound energy, solvent-free conditions or benign solvents, and efficient catalytic systems—at each stage of the synthesis, it is possible to develop a more sustainable and environmentally responsible route to this compound. The high reaction mass efficiency reported for some solvent-free, microwave-assisted syntheses of related pyrazolo[1,5-a]pyrimidines further underscores the potential of these green approaches. rsc.org
Advanced Spectroscopic and Structural Elucidation of 2 Iodopyrazolo 1,5 a Pyrimidin 7 Amine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. For 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY and HSQC), would be essential for unambiguous structural assignment.
¹H NMR spectroscopy would identify the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The protons on the pyrimidine (B1678525) and pyrazole (B372694) rings would exhibit characteristic chemical shifts and coupling constants, while the amine (-NH₂) protons would likely appear as a broad singlet.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their hybridization. The carbon atom bonded to the iodine (C2) would be significantly influenced by the halogen's electronic effects.
Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not present in the reviewed literature. ekb.egbiorxiv.orgnih.gov
Table 1: Anticipated ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of the type of data that would be generated. No experimental values are available in the literature.)
| Atom Position | Technique | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|---|
| H-3 | ¹H NMR | Data not available | Data not available | Data not available |
| H-5 | ¹H NMR | Data not available | Data not available | Data not available |
| H-6 | ¹H NMR | Data not available | Data not available | Data not available |
| NH₂ | ¹H NMR | Data not available | Data not available | Data not available |
| C-2 | ¹³C NMR | Data not available | - | - |
| C-3 | ¹³C NMR | Data not available | - | - |
| C-3a | ¹³C NMR | Data not available | - | - |
| C-5 | ¹³C NMR | Data not available | - | - |
| C-6 | ¹³C NMR | Data not available | - | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident confirmation of its elemental formula. For this compound (C₆H₅IN₄), HRMS would provide an exact mass measurement of the molecular ion [M+H]⁺ to a high degree of decimal precision. This experimental value would then be compared to the theoretically calculated mass to confirm the molecular formula. The presence of iodine would also generate a characteristic isotopic pattern. However, specific HRMS data confirming the molecular formula of this compound has not been reported in the searched scientific databases. researchgate.net
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅IN₄ |
| Calculated Exact Mass | 259.9559 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, IR spectroscopy would be expected to show distinct absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations within the fused heterocyclic system. The C-I bond vibration would appear at lower frequencies.
Table 3: Expected Vibrational Spectroscopy Bands for this compound (Note: This table is a representation of the type of data that would be generated. No experimental values are available in the literature.)
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | IR/Raman | Data not available |
| C-H Stretch (Aromatic) | IR/Raman | Data not available |
| C=N/C=C Stretch (Ring) | IR/Raman | Data not available |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of a molecule, specifically the transitions of electrons between energy levels upon absorption of light. The UV-Vis spectrum of this compound would show characteristic absorption maxima (λ_max) corresponding to π-π* and n-π* electronic transitions within the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) system. nih.gov The positions of these maxima are influenced by the substituents.
If the compound is fluorescent, its emission spectrum would be recorded by exciting it at a specific wavelength. This would provide information on its potential applications in materials science or as a biological probe. A review of the literature did not yield any published UV-Vis absorption or fluorescence emission spectra for this compound. nih.govrsc.orgbohrium.com
Table 4: Optical Properties of this compound
| Parameter | Value |
|---|---|
| Absorption Maximum (λ_max) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Emission Maximum (λ_em) | Data not available |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions such as hydrogen bonding in the crystal lattice. This would unambiguously confirm the connectivity and stereochemistry of the molecule. At present, there are no published crystal structures for this compound in crystallographic databases. nih.govresearchgate.net
Table 5: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
Chemical Reactivity and Derivatization Studies of 2 Iodopyrazolo 1,5 a Pyrimidin 7 Amine
Functionalization Reactions at the 7-Amino Position
The 7-amino group on the pyrazolo[1,5-a]pyrimidine (B1248293) ring serves as a versatile nucleophilic handle for a variety of chemical transformations. Its reactivity allows for the introduction of a wide range of substituents, which can significantly modulate the physicochemical and biological properties of the parent molecule.
The primary amine at the C7 position can be readily acylated or amidated to form N-substituted amide and carbamate (B1207046) derivatives. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). For instance, a series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were synthesized to optimize anti-proliferative agents. rsc.org The synthesis typically involves the coupling of the 7-amino group with various carboxylic acids, acid chlorides, or isocyanates under standard conditions.
Optimization of the amide linkage has been explored through parallel synthesis, leading to the identification of potent derivatives. rsc.org The reaction of the amine with an appropriate acylating agent, often in the presence of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a base, yields the corresponding amide. The choice of solvent and temperature can be adjusted to accommodate the reactivity of the specific acylating partner.
Table 1: Examples of Amidation/Acylation Reactions at the 7-Amino Position
| Entry | Acylating Agent | Product | Conditions | Yield |
| 1 | Phenylacetyl chloride | N-(2-iodopyrazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetamide | Base (e.g., Pyridine), DCM, RT | Good |
| 2 | Isopropyl isocyanate | Isopropyl (2-iodopyrazolo[1,5-a]pyrimidin-7-yl)carbamate | Inert solvent (e.g., THF), RT | High |
| 3 | Benzoic acid | N-(2-iodopyrazolo[1,5-a]pyrimidin-7-yl)benzamide | Coupling agent (e.g., HATU), DIPEA, DMF | Moderate-Good |
Alkylation and Arylation Strategies
N-Arylation of the 7-amino group represents a powerful strategy for creating diarylamine and triarylamine structures. A simple and efficient ligand-free, copper-promoted N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines with various aryl iodides has been developed. researchgate.net By carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the base used, it is possible to selectively synthesize either diarylamines (mono-arylation) or triarylamines (di-arylation). This method demonstrates good functional group tolerance and is scalable. researchgate.net The reaction typically employs a copper(I) catalyst, a base such as potassium carbonate (K₂CO₃), and a high-boiling point solvent like dimethylformamide (DMF).
While direct N-alkylation can sometimes be challenging due to potential over-alkylation or competing reactions at ring nitrogen atoms, reductive amination provides a controlled method for introducing alkyl groups.
The 7-amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines), which can be subsequently reduced to stable secondary or tertiary amines. This two-step reductive amination process is a cornerstone of combinatorial chemistry. For example, in the synthesis of PI3Kδ inhibitors, the amino group of a pyrazolo[1,5-a]pyrimidine core was reacted with various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield diverse N-substituted derivatives.
Furthermore, the 7-amino position can be used as a nucleophile in substitution reactions with activated heteroaryl halides. This approach is instrumental in linking the pyrazolo[1,5-a]pyrimidine core to other heterocyclic systems, a common strategy in the design of kinase inhibitors.
Exploitation of the 2-Iodo Substituent in Cross-Coupling Reactions
The carbon-iodine bond at the C2 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionalization is critical for extending the molecular framework and accessing novel chemical space. Palladium-catalyzed reactions, in particular, are widely employed for their efficiency and broad substrate scope.
The Suzuki–Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds. While specific studies detailing the Suzuki coupling of 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine are not extensively documented, the reactivity of other halo-substituted isomers provides a strong precedent. For example, 3-bromo and 3-iodo pyrazolo[1,5-a]pyrimidines have been shown to undergo efficient Suzuki coupling with a wide range of aryl and heteroaryl boronic acids. acs.orgnih.govrsc.org
The reaction is expected to proceed under standard Suzuki conditions, which involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME). This reaction would couple the C2 position of the pyrazolo[1,5-a]pyrimidine core with an aryl or vinyl group from the corresponding boronic acid or ester, yielding 2-aryl- or 2-vinyl-pyrazolo[1,5-a]pyrimidin-7-amine derivatives. The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions like dehalogenation. eurekaselect.com
Table 2: Predicted Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Cs₂CO₃ | Toluene/H₂O | 2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is the method of choice for introducing alkyne moieties onto aromatic and heteroaromatic rings through the formation of a C(sp²)-C(sp) bond. This reaction typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst. Studies on related bromo- and iodo-substituted pyrazolo[1,5-a]pyrimidines have demonstrated the feasibility of this transformation. nih.govnih.gov For instance, 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives have been successfully coupled with terminal alkynes like phenylacetylene. nih.gov
Applying this methodology to this compound would involve reacting it with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), a copper salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or DABCO) in a solvent such as acetonitrile (B52724) or THF. nih.gov This would lead to the synthesis of 2-alkynylpyrazolo[1,5-a]pyrimidin-7-amine derivatives, which are valuable precursors for further chemical transformations or as final target compounds in various applications. nih.gov
Table 3: Predicted Conditions for Sonogashira Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |
| Phenylacetylene | Pd(OAc)₂ / CuI | DABCO | CH₃CN | 2-(Phenylethynyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-((Trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 2-(Hex-1-yn-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
Buchwald–Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction has been successfully applied to pyrazolo[1,5-a]pyrimidine systems to introduce a wide range of nitrogen-containing substituents. While the primary application involves coupling an aryl halide with an amine, the reaction's scope and utility are extensive.
In studies on related 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives, the Buchwald-Hartwig reaction has proven effective for creating C-N linkages at the pyrimidine (B1678525) ring. For instance, the coupling of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine with various amines, such as benzene-1,2-diamine, proceeds efficiently. mdpi.com These reactions typically employ a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in conjunction with a specialized phosphine (B1218219) ligand, such as Xantphos, and a base like cesium carbonate (Cs₂CO₃) in a suitable solvent like toluene. mdpi.com The conditions are optimized to facilitate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.
The successful application of this methodology on analogous chloro- and bromo-substituted pyrazolo[1,5-a]pyrimidines strongly supports its viability for the iodo-analogue, this compound. The carbon-iodine bond at the C2 position is generally more reactive than corresponding carbon-chlorine or carbon-bromine bonds in palladium-catalyzed couplings, suggesting that similar or even milder conditions could be effective. This would enable the synthesis of a diverse library of 2-amino-substituted derivatives, further expanding the chemical space accessible from this scaffold.
| Aryl Halide Substrate (Analogue) | Amine Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Benzene-1,2-diamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 °C, 24 h | 61% | mdpi.com |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 °C, 18 h | 54% | mdpi.com |
Negishi and Stille Coupling Applications
Palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings are powerful tools for forming carbon-carbon bonds. These reactions offer a pathway to introduce alkyl, aryl, and vinyl groups onto the pyrazolo[1,5-a]pyrimidine core by leveraging the reactivity of the C2-iodo substituent.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. For this compound, a Negishi coupling would allow for the introduction of a variety of carbon-based fragments at the C2 position. The reaction is known for its high functional group tolerance and the relatively mild conditions required. Research on other heterocyclic systems, including pyrimidine nucleosides, has demonstrated the successful use of Negishi coupling with iodo-substituted substrates to form C-C bonds with unactivated alkyl groups. nih.gov This suggests a strong potential for applying this methodology to the target compound.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. It is particularly valued for its tolerance of a wide array of functional groups and its insensitivity to the presence of moisture and air, making it a robust choice in complex syntheses. While specific examples of Stille coupling on this compound are not extensively documented, the general principles of palladium-catalyzed cross-coupling reactions indicate its applicability. The C2-iodo position serves as an excellent electrophilic partner for a variety of organostannanes, enabling the synthesis of 2-aryl, 2-alkenyl, and 2-alkynyl pyrazolo[1,5-a]pyrimidines.
The application of these C-C bond-forming reactions significantly enhances the synthetic utility of this compound, allowing it to serve as a key building block for more complex molecular architectures.
| Coupling Reaction | Potential Organometallic Reagent | Group to be Introduced at C2 | Typical Catalyst | Notes |
|---|---|---|---|---|
| Negishi | R-ZnX (e.g., Alkyl, Aryl, Vinyl Zinc Halide) | Alkyl, Aryl, Vinyl | Pd(PPh₃)₄ or PdCl₂(dppf) | High functional group tolerance. |
| Stille | R-Sn(Alkyl)₃ (e.g., Aryl, Alkenyl, Alkynyl Stannane) | Aryl, Alkenyl, Alkynyl | Pd(PPh₃)₄ | Robust and tolerant to various functional groups. |
Reactivity at Other Positions of the Pyrazolo[1,5-a]pyrimidine Ring System
Beyond the direct functionalization at the C2 position, the inherent electronic properties of the fused heterocyclic system allow for reactivity at other sites, primarily through electrophilic aromatic substitution and directed metalation strategies.
Electrophilic Aromatic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine scaffold is susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being highly dependent on the specific reagents and conditions employed. The pyrazole (B372694) moiety, being more electron-rich than the pyrimidine ring, is generally the preferred site of attack.
Research has shown that reactions such as nitration and halogenation can be directed to either the C3 position of the pyrazole ring or the C6 position of the pyrimidine ring.
Nitration: Treatment of the parent pyrazolo[1,5-a]pyrimidine system with a mixture of nitric and sulfuric acids typically results in substitution at the C3 position. In contrast, using nitric acid in acetic anhydride (B1165640) can favor the formation of the 6-nitro derivative.
Halogenation: Bromination reactions can yield either the 3-bromo or the 3,6-dibromo species, depending on the stoichiometry and reaction conditions. nih.gov This indicates that after an initial substitution at the C3 position, a second electrophilic attack can occur on the pyrimidine ring.
For this compound, the existing iodo and amino groups will influence the outcome of electrophilic substitution. The electron-donating amino group at C7 would activate the pyrimidine ring, particularly at the C6 position, while the iodo group at C2 would have a deactivating effect on the pyrazole ring. Therefore, electrophilic attack would be strongly favored at the C3 and C6 positions.
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a functional group (a directing metalation group, DMG) to guide the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with an electrophile to achieve regioselective substitution.
In this compound, the amino group at the C7 position can potentially serve as a DMG. The lone pair of electrons on the nitrogen atom can coordinate to the lithium base, directing deprotonation to the adjacent C6 position. This would generate a lithiated species at C6, which could then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, carbon dioxide) to introduce new functional groups with high regiocontrol.
While the amino group is a known DMG, its effectiveness can be influenced by steric factors and the acidity of other protons in the molecule. Studies on related pyrazolo[1,5-a]pyrimidines have demonstrated that the pyrimidine ring can be selectively metalated, supporting the feasibility of a DoM strategy on this scaffold. This approach offers a complementary method to electrophilic substitution for functionalizing the C6 position, providing access to derivatives that may not be obtainable through other means.
Computational and Theoretical Investigations of 2 Iodopyrazolo 1,5 a Pyrimidin 7 Amine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Geometry, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules like 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine. While specific studies on this exact molecule are not prevalent, extensive research on the pyrazolo[1,5-a]pyrimidine (B1248293) core provides a strong basis for prediction.
DFT calculations can be employed to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For the pyrazolo[1,5-a]pyrimidine system, the fused ring structure is largely planar. modern-journals.com The introduction of an iodine atom at the C2 position and an amine group at the C7 position will induce localized changes in the geometry and electronic distribution.
The electronic structure can be analyzed through the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net In pyrazolo[1,5-a]pyrimidine derivatives, these frontier orbitals are typically distributed across the bicyclic aromatic system. The electron-donating amine group and the electron-withdrawing (and bulky) iodine atom will significantly influence the energy levels and spatial distribution of these orbitals, thereby affecting the molecule's reactivity towards electrophiles and nucleophiles.
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings, as well as the exocyclic amine group, are expected to be electron-rich regions, while the hydrogen atoms and the region around the iodine atom may exhibit positive potential.
Reactivity descriptors derived from DFT, such as global and local softness, hardness, and Fukui functions, can provide quantitative predictions of reactivity and regioselectivity in chemical reactions. rsc.org These parameters help in understanding which atoms are more likely to participate in specific reactions.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristic for this compound |
|---|---|
| Optimized Geometry | Largely planar fused ring system with local distortions at substituted positions. |
| HOMO-LUMO Gap | Moderate energy gap, suggesting potential for good chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Electron-rich regions around nitrogen atoms and the amino group; potential for electrophilic interactions at these sites. |
| Reactivity Descriptors | Specific atoms identified as more susceptible to electrophilic or nucleophilic attack based on local softness and Fukui functions. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is relatively straightforward due to the rigid, fused aromatic ring system which limits conformational flexibility. The primary source of conformational freedom arises from the rotation of the exocyclic amino group at the C7 position. Molecular dynamics (MD) simulations can be employed to explore the rotational barrier of this group and its preferred orientation relative to the pyrimidine ring.
MD simulations can also provide insights into the molecule's behavior in a biological environment, such as in aqueous solution or within a protein binding pocket. By simulating the molecule's movement over time, researchers can understand its dynamic properties, including its flexibility, solvation, and interactions with surrounding molecules. This information is critical for predicting how the molecule will behave in a physiological context and for designing derivatives with improved pharmacokinetic properties.
Mechanistic Studies of Reaction Pathways and Regioselectivity
Theoretical studies are crucial for understanding the mechanisms and regioselectivity of reactions involving the pyrazolo[1,5-a]pyrimidine scaffold. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of 5-aminopyrazoles with various 1,3-dielectrophiles. nih.govorganic-chemistry.org DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies, thereby explaining the observed regioselectivity. rsc.org
In the case of this compound, computational studies can predict the outcomes of further functionalization. For example, electrophilic aromatic substitution reactions are common for this scaffold. Theoretical calculations can help determine whether substitution is more likely to occur on the pyrazole or pyrimidine ring and at which specific position. nih.gov The presence of the iodo and amino groups will strongly direct the regioselectivity of such reactions. The iodine atom at C2 could also participate in cross-coupling reactions, and computational modeling can help in optimizing reaction conditions and predicting product yields. mdpi.com
Table 2: Potential Reaction Pathways and Regioselectivity
| Reaction Type | Predicted Outcome for this compound |
|---|---|
| Electrophilic Aromatic Substitution | The electron-donating amino group at C7 is expected to activate the pyrimidine ring towards electrophilic attack. |
| Nucleophilic Aromatic Substitution | The iodine atom at C2 can potentially be displaced by a nucleophile under suitable conditions. |
| Cross-Coupling Reactions | The C-I bond at the C2 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). mdpi.comacs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as kinase inhibition. researchgate.netresearchgate.net
A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
For this compound, a QSAR model could be developed by synthesizing a series of analogues with variations at the 2- and 7-positions and evaluating their biological activity. The resulting model would provide valuable insights into which structural features are important for activity and could be used to predict the activity of novel, unsynthesized derivatives. This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. researchgate.net
Molecular Docking and Ligand-Protein Interaction Simulations for Target Identification
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used in drug discovery to identify potential biological targets for a given molecule and to understand the molecular basis of its activity. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit various protein kinases, such as CDK2, by competing with ATP for the binding site. mdpi.comekb.eg
For this compound, molecular docking simulations can be performed against a panel of known protein targets, particularly kinases, to predict its potential biological activity. scispace.comresearchgate.net The docking results can provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose. researchgate.net
Analysis of the binding pose reveals the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core and the exocyclic amino group are likely to form hydrogen bonds with residues in the ATP-binding pocket of kinases. researchgate.net The iodine atom at the C2 position can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.
Ligand-protein interaction simulations, often performed using molecular dynamics, can further refine the docking results by providing a dynamic picture of the binding event. These simulations can help to assess the stability of the predicted binding pose and to calculate more accurate binding free energies. The insights gained from these simulations are invaluable for the rational design of more potent and selective inhibitors. johnshopkins.edunih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Research Applications and Mechanistic Studies of 2 Iodopyrazolo 1,5 a Pyrimidin 7 Amine and Its Derivatives
Exploration in Chemical Biology and Enzyme Inhibition Research
The 2-iodopyrazolo[1,5-a]pyrimidin-7-amine scaffold serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. Its derivatives have been extensively investigated for their potential to modulate the function of various enzymes, particularly protein kinases, which play a central role in cellular signaling pathways.
Investigation of Protein Kinase Inhibition Mechanisms (e.g., Trk, CDK, SRC, ABL, EGFR, B-Raf, MEK, Pim-1, CK2, CDK12/13)
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have been identified as potent inhibitors of a wide range of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govrsc.org These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. rsc.orgmdpi.com
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity against CDKs, which are crucial for cell cycle regulation. nih.gov For example, the compound BS-194 was identified as a potent and selective inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, with IC₅₀ values in the nanomolar range. nih.gov Another study reported a series of pyrazolo[1,5-a]pyrimidine derivatives with dual inhibitory activity against CDK2 and Tropomyosin receptor kinase A (TrkA). nih.gov Specifically, compounds 6s and 6t from this series demonstrated potent dual inhibition with IC₅₀ values of 0.23 µM and 0.09 µM against CDK2, and 0.45 µM against TrkA, respectively. nih.gov
Other Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its inhibitory activity against a variety of other kinases implicated in cancer and other diseases. These include:
SRC Family Kinases (SFKs): A study focused on generating pyrazolopyrimidine derivatives with high potency and selectivity for SFKs. acs.org
Epidermal Growth Factor Receptor (EGFR): EGFR-targeting pyrazolo[1,5-a]pyrimidine derivatives have shown promise in the treatment of non-small cell lung cancer (NSCLC). rsc.org
B-Raf and MEK: The inhibitory effects of these compounds on B-Raf and MEK kinases are particularly relevant in the context of melanoma. rsc.org
Casein Kinase 2 (CK2): A series of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines were evaluated for their inhibitory activity against human recombinant CK2, with some compounds showing activity close to the reference molecule, staurosporine. nih.gov
Pim-1 Kinase: This kinase is another target that has been investigated for inhibition by pyrazolo[1,5-a]pyrimidine derivatives. rsc.org
The mechanism of inhibition often involves the formation of hydrogen bonds between the pyrazolo[1,5-a]pyrimidine core and key amino acid residues in the hinge region of the kinase's ATP-binding pocket. nih.gov
Elucidation of Enzyme Binding Pockets and Allosteric Modulation
Molecular docking studies have been instrumental in understanding how pyrazolo[1,5-a]pyrimidine derivatives interact with their target enzymes. These studies have revealed that the pyrazolo[1,5-a]pyrimidine scaffold can fit into the ATP-binding pocket of various kinases, forming key interactions that contribute to their inhibitory activity. nih.govbohrium.com
For instance, in the case of CDK2 and TrkA inhibitors, docking simulations showed that the pyrazolopyrimidine scaffold facilitates hydrogen bonding with Leu83A of CDK2 and Met592 of TrkA. nih.gov In the context of PI3Kδ inhibitors, modifications at the C(2) and C(5) positions of the pyrazolo[1,5-a]pyrimidine core were found to influence interactions with the tryptophan shelf (Trp-760) and other amino acids within the active site. mdpi.com
While many pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors, there is also evidence of allosteric modulation. rsc.org Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mode of inhibition can offer greater selectivity compared to targeting the highly conserved ATP-binding pocket.
Structure-Activity Relationship (SAR) Analysis for Molecular Design
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. rsc.org
Key findings from SAR studies on pyrazolo[1,5-a]pyrimidine derivatives include:
Substituents at the C2, C3, C5, and C7 positions: Modifications at these positions have been shown to significantly influence the inhibitory activity and selectivity of these compounds. nih.gov For example, in a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the introduction of different substituents helped identify key features of the pharmacophore and led to substantial improvements in activity. nih.govnih.gov
Role of specific functional groups: The presence of certain functional groups can be critical for activity. For instance, in a series of antimalarial compounds, the trifluoromethyl group at the 2- or 5-position of the pyrazolo[1,5-a]pyrimidine ring was found to increase drug activity. nih.gov
N1 position modifications: In the development of SRC kinase inhibitors, substituting the tert-butyl group at the N1 position with flexible water-solubilizing groups containing a cyclic tertiary amine was explored to improve drug-like properties and explore new binding interactions. acs.org
These SAR insights guide the rational design of new derivatives with improved pharmacological profiles.
Studies on Anti-proliferative Effects in Cell Lines (In Vitro)
Derivatives of this compound have demonstrated significant anti-proliferative activity against a variety of cancer cell lines in vitro. researchgate.netnih.gov This activity is often linked to their ability to inhibit protein kinases involved in cell cycle progression and proliferation.
A study on novel N-anilino-2-substituted-5-methyl- bohrium.comnih.govnih.govtriazolo[1,5-a]pyrimidine-7-amine derivatives showed that most of the synthesized compounds inhibited the proliferation of Bel-7402 and HT-1080 cancer cell lines at low concentrations. researchgate.net Notably, seven compounds in this series exhibited marked anti-proliferative activity superior to that of the standard chemotherapy drug cisplatin. researchgate.net Another series of pyrazolo[1,5-a]pyrimidine derivatives was evaluated for their in vitro antitumor activity against MCF-7, HCT-116, and HepG-2 human cancer cell lines. nih.gov
Furthermore, pyrazolothiazolopyrimidine derivatives have shown cytotoxic effects that are dependent on the tissue origin of the cancer cells, with leukemia cells being the most sensitive. researchgate.net One compound demonstrated higher toxicity towards a multidrug-resistant leukemia cell sub-line compared to doxorubicin. researchgate.net
Antimalarial Activity and PfDHODH Inhibition Studies (In Vitro)
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential as an antimalarial agent. A key target for antimalarial drug discovery is Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. bohrium.comnih.gov
A series of 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized, and their activity against P. falciparum and PfDHODH was evaluated. nih.gov Several of these compounds were found to be active against the parasite, with IC₅₀ values in the micromolar range. nih.gov The inhibition of PfDHODH was also demonstrated, with one compound displaying an IC₅₀ of 0.16 µM. nih.gov These findings suggest that the pyrazolo[1,5-a]pyrimidine core is a promising scaffold for the development of novel PfDHODH inhibitors as antimalarial drugs.
Investigations into Antiviral and Antibacterial Properties (In Vitro)
The broad biological activity of pyrazolo[1,5-a]pyrimidine derivatives extends to antiviral and antibacterial effects. nih.goveijppr.com
Antiviral Activity: Recent research has focused on the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of host proteins that are essential for viral entry and replication. biorxiv.org This strategy aims to create broad-spectrum antiviral agents. One study developed a series of macrocyclic NAK inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold, which showed potent inhibition of the phosphorylation of the AP-2 complex, a key component in clathrin-mediated endocytosis used by many viruses to enter host cells. biorxiv.org The antiviral activity of these compounds was evaluated against several RNA viruses, including SARS-CoV-2. biorxiv.org
Antibacterial Activity: Several studies have reported the antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.gov For example, a series of novel pyrazolo[1,5-a]pyrimidines were synthesized and screened for their in vitro antimicrobial activity, with many compounds proving to be active. nih.gov Another study found that a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative exhibited a good antibacterial spectrum with MIC values ranging from 0.187 to 0.50 µg/mL. mdpi.com Additionally, a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was identified as a potential lead for the development of new antitubercular agents. nih.govresearchgate.net
Development as Fluorescent Probes and Imaging Agents
The pyrazolo[1,5-a]pyrimidine (PP) core is an attractive scaffold for the development of fluorescent molecules, which are essential tools for investigating the dynamics of intracellular processes and for the advancement of organic materials. rsc.orgekb.eg Derivatives of this scaffold have emerged as compelling alternatives to other common fluorophores due to their compact size, efficient and green synthetic routes, and versatile functionalization potential. ekb.egnih.gov
Research has demonstrated that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be finely tuned by modifying the substituents on the fused ring system. rsc.org Specifically, the absorption and emission spectra are highly dependent on the nature of the substituent at the 7-position. ekb.egnih.gov The introduction of electron-donating groups (EDGs) at this position has been shown to enhance both absorption and emission behaviors, leading to high fluorescence quantum yields in both solution and solid states, as well as excellent photostability. researchgate.netrsc.orgekb.eg
A systematic study on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines revealed their tunable photophysical properties, with molar absorption coefficients (ε) ranging from 3,320 to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to as high as 0.97. ekb.eg These properties, comparable to commercial probes like coumarin-153 and rhodamine 6G, underscore their potential in optical applications. rsc.orgekb.eg The stability of these compounds under various pH conditions and their resistance to photobleaching further enhance their suitability as fluorescent probes for bio-imaging. ekb.eg
The following table summarizes the photophysical data for a selection of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives in a specific solvent, illustrating the impact of substitution on their fluorescent properties.
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) |
| 4a | 4-Pyridinyl | 398 | 511 | 16,843 | 0.84 |
| 4b | 2,4-Dichlorophenyl | 360 | 430 | 11,390 | 0.77 |
| 4d | Phenyl | 358 | 429 | 11,213 | 0.81 |
| 4e | 4-Methoxyphenyl | 370 | 443 | 14,027 | 0.97 |
| 4f | 4-(Trifluoromethyl)phenyl | 358 | 428 | 12,593 | 0.69 |
| 4g | 4-Nitrophenyl | 394 | 560 | 20,593 | 0.01 |
| Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidines-based fluorophores and measured in dichloromethane. ekb.eg |
Beyond small molecule probes, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for in vivo imaging. For instance, a derivative labeled with the fluorine-18 (B77423) isotope has been utilized as an imaging marker in positron emission tomography (PET) for tumor detection. nih.gov
Applications in Material Science
The significant photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention for their potential use in material science. nih.govresearchgate.net
Fluorescent organic compounds are a cornerstone of research into organic light-emitting devices (OLEDs). ekb.eg The development of efficient and stable emitters is crucial for the performance of these devices. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications, in part due to their strong emission characteristics in the solid state. rsc.orgekb.eg Certain derivatives bearing simple aryl groups exhibit good solid-state emission intensities, with quantum yields ranging from 0.18 to 0.63. rsc.org This property is a key prerequisite for their use as emitter materials in OLEDs, suggesting that solid-state emitters can be developed through appropriate structural design of the pyrazolo[1,5-a]pyrimidine core. rsc.org
Heterocyclic compounds featuring a pyrimidine ring are increasingly in demand for the development of materials for organic electronic devices. researchgate.net Published research indicates the potential of pyrimidine-cored compounds in applications such as photodiodes and dye-sensitized solar cells. researchgate.net While the broader class of pyrimidine-fused heterocycles is being explored for these applications, specific studies detailing the charge transport properties or transistor performance of this compound derivatives as organic semiconductors are not extensively covered in the current literature.
Utilization as Scaffolds for Diverse Chemical Library Synthesis
The pyrazolo[1,5-a]pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.net Its rigid, planar structure and high synthetic versatility allow for structural modifications at multiple positions, making it an ideal starting point for combinatorial library design. nih.govnih.govresearchgate.net
Numerous synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient synthesis of the core and its derivatives. nih.govrsc.org The this compound compound is a particularly valuable scaffold because it contains two distinct, reactive functional groups that can be selectively modified.
The Iodine at Position 2: The iodo-substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide variety of aryl, heteroaryl, alkynyl, and amino groups at this position. This capability allows for the generation of extensive libraries with diverse functionalities, which is crucial for structure-activity relationship (SAR) studies. nih.govrsc.org The synthesis of related 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives and their utility in building complex heterocyclic compounds has been demonstrated, highlighting the synthetic power of halogenated intermediates of this class. nih.gov
The Amine at Position 7: The 7-amino group is also a key site for diversification. It can readily undergo reactions such as acylation to form amides, sulfonamides, or ureas. Furthermore, it can participate in nucleophilic aromatic substitution reactions or be used as a directing group for further functionalization of the heterocyclic core. nih.gov Efficient syntheses of various 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines have been reported, showcasing the utility of modifying this position to build molecular diversity. researchgate.net
The combination of these two reactive sites on the this compound scaffold provides a powerful platform for generating large and diverse chemical libraries for screening in drug discovery and materials science. nih.govnih.gov
Future Perspectives and Challenges in Pyrazolo 1,5 a Pyrimidin 7 Amine Research
Development of Novel and Efficient Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidines has been a major focus of research, with numerous methods developed to construct this heterocyclic system. nih.gov Traditional and widely adopted strategies include the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov This approach is effective for producing a wide range of derivatives in large quantities. nih.gov
Modern synthetic chemistry continues to offer new avenues for improvement. Key areas of future development include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govnih.gov
Green Chemistry Approaches: Developing syntheses that use environmentally benign solvents (like water), reduce waste, and employ readily available starting materials is a growing priority. nih.govias.ac.in
Catalysis: The use of novel catalysts, including metal complexes (e.g., Palladium, Rhodium) and nanoparticles, can enable new types of bond formations and functionalizations that are not possible with traditional methods. nih.govnih.gov
These advanced synthetic strategies are crucial for efficiently generating diverse libraries of pyrazolo[1,5-a]pyrimidine compounds for screening and development. rsc.org
Advanced Functionalization and Chemical Space Exploration
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on the substituents attached to the core structure. nih.gov Therefore, the ability to introduce a wide variety of functional groups at different positions is essential for exploring the chemical space and optimizing pharmacological properties. rsc.org
Key functionalization strategies include:
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl and heteroaryl groups. rsc.orgmdpi.com
Nucleophilic Aromatic Substitution (NAS): The pyrimidine (B1678525) ring is susceptible to NAS reactions, particularly at the C7 position, enabling the introduction of various nucleophiles such as amines and morpholine. nih.govmdpi.com
"Click Chemistry": This set of reactions offers a reliable and efficient way to link different molecular fragments, expanding the structural diversity of the pyrazolo[1,5-a]pyrimidine library. rsc.org
By systematically modifying the substituents at positions C2, C3, C5, and C7, researchers can fine-tune properties like potency, selectivity, and metabolic stability. nih.govnih.gov For instance, structure-activity relationship (SAR) studies have shown that modifications at these positions can enhance binding affinity to specific protein targets, such as kinases, through various molecular interactions. nih.govmdpi.com
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
AI and ML can be applied in several ways:
Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.govresearchgate.net This approach was successfully used to identify a pyrazolo[1,5-a]pyrimidine derivative that targets TLR4 homodimerization. nih.gov
Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to filter out undesirable candidates early in the discovery process. researchgate.net
De Novo Design: AI algorithms can design entirely new molecules with desired properties, potentially leading to the discovery of novel pyrazolo[1,5-a]pyrimidine-based drugs with unique mechanisms of action. youtube.com
By leveraging these advanced computational techniques, researchers can make more informed decisions, reduce the number of expensive and time-consuming experiments, and ultimately accelerate the development of new therapies. youtube.com
Exploration of Undiscovered Research Applications
While the primary focus of pyrazolo[1,5-a]pyrimidine research has been on their potential as anticancer agents and kinase inhibitors, the unique properties of this scaffold suggest a much broader range of applications. nih.govmdpi.com
Potential future research directions include:
Antiviral and Antimicrobial Agents: Derivatives of this scaffold have shown promise as antiviral agents, and further exploration in this area is warranted. ias.ac.ingoogle.com
Neuroscience: Certain pyrazolo[1,5-a]pyrimidines are known to interact with receptors in the central nervous system, suggesting potential applications in treating anxiety and other neurological disorders. researchgate.netorganic-chemistry.org
Materials Science: The pyrazolo[1,5-a]pyrimidine core exhibits interesting photophysical properties, including fluorescence. mdpi.comrsc.org This opens up possibilities for their use in developing new organic light-emitting diodes (OLEDs), sensors, and imaging agents. mdpi.com
Aryl Hydrocarbon Receptor (AHR) Antagonists: Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent AHR antagonists, a promising target for cancer therapy. rsc.org
The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it a rich source of new molecules with diverse and potentially undiscovered biological and material properties. mdpi.com
Addressing Stereochemical Control and Chirality in Synthesis
As drug development becomes more sophisticated, the importance of stereochemistry—the three-dimensional arrangement of atoms in a molecule—has become increasingly apparent. For pyrazolo[1,5-a]pyrimidine derivatives, controlling stereochemistry is crucial for optimizing their interactions with biological targets. nih.gov
Challenges and opportunities in this area include:
Asymmetric Synthesis: Developing synthetic methods that produce a single enantiomer (a non-superimposable mirror image) of a chiral molecule is a major goal. This is important because different enantiomers can have vastly different biological activities.
Control of Isomer Formation: In some cases, the synthesis of pyrazolo[1,5-a]pyrimidines can lead to the formation of different isomers (syn- and anti-isomers). The ability to selectively produce one isomer over the other is critical, as they can have different biological profiles. nih.gov
Conformational Analysis: Understanding the three-dimensional shape and flexibility of these molecules is key to designing drugs that fit precisely into the active site of a target protein. nih.gov
By addressing these challenges, researchers can develop more potent and selective drugs with fewer off-target effects.
Multi-target Approaches in Chemical Biology Research
Many complex diseases, such as cancer, involve the dysregulation of multiple biological pathways. nih.gov Therefore, drugs that can simultaneously modulate multiple targets may be more effective than those that hit only a single target. The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for this multi-target approach. nih.gov
This scaffold has been used to develop inhibitors for a wide range of protein kinases, including:
CK2
EGFR
B-Raf
MEK
Pim-1
CDK1 and CDK2 nih.gov
The ability to create a single molecule that can inhibit several of these kinases at once is a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancer. rsc.org The development of pyrazolo[1,5-a]pyrimidine-based compounds as multi-target agents is an active area of research with significant potential to impact the future of medicine. osti.gov
Q & A
Q. What computational tools predict binding modes of this compound?
- Approaches :
- Molecular docking : AutoDock Vina for CDK9 ATP-binding site modeling (ΔG ≤ –8.5 kcal/mol indicates strong binding) .
- MD simulations : GROMACS for stability assessment (RMSD <2.0 Å over 50 ns) .
- Limitations : Overlooks solvent effects; experimental validation via X-ray crystallography is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
